Methyl 4,5-difluoro-2-isocyanatobenzoate

Description

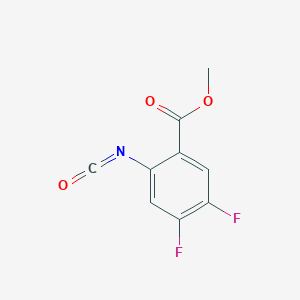

Methyl 4,5-difluoro-2-isocyanatobenzoate (CAS No. 936500-96-8) is a fluorinated aromatic compound with the molecular formula C₉H₅F₂NO₃ and a molecular weight of 213.14 g/mol . Its structure features a methyl ester group at the benzoate position, two fluorine substituents at the 4- and 5-positions, and a reactive isocyanate (-NCO) group at the 2-position. Key physicochemical properties include a topological polar surface area of 55.7 Ų, a calculated logP (XLogP) value of 2.8, and three rotatable bonds, indicating moderate hydrophobicity and structural flexibility . The isocyanate group renders this compound highly reactive, making it valuable as an intermediate in pharmaceutical and polymer synthesis.

Properties

IUPAC Name |

methyl 4,5-difluoro-2-isocyanatobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO3/c1-15-9(14)5-2-6(10)7(11)3-8(5)12-4-13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMKCHWWVLWXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N=C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273592 | |

| Record name | Methyl 4,5-difluoro-2-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936500-96-8 | |

| Record name | Methyl 4,5-difluoro-2-isocyanatobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936500-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,5-difluoro-2-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-difluoro-2-isocyanatobenzoate typically involves the introduction of fluorine atoms and an isocyanate group onto a benzoic acid derivative. One common method involves the reaction of 4,5-difluoro-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methylamine to yield the methyl ester. The final step involves the conversion of the nitro group to an isocyanate group using a reducing agent such as triphenylphosphine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-difluoro-2-isocyanatobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents and mild temperatures.

Addition Reactions: Reagents such as primary and secondary amines, as well as alcohols, are used.

Major Products Formed

Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

Addition Reactions: Major products are ureas and carbamates, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Methyl 4,5-difluoro-2-isocyanatobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,5-difluoro-2-isocyanatobenzoate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity makes it useful in modifying proteins and other biomolecules, allowing for the study of molecular interactions and pathways .

Comparison with Similar Compounds

(a) Methyl Palmitate ()

A saturated fatty acid methyl ester (C₁₇H₃₄O₂) with a linear aliphatic chain. Unlike this compound, methyl palmitate lacks aromaticity and reactive groups, resulting in:

(b) Sandaracopimaric Acid Methyl Ester ()

A diterpenoid methyl ester (C₂₁H₃₂O₂) derived from natural resins. Key contrasts:

(c) Methyl Salicylate ()

An ortho-hydroxybenzoate ester (C₈H₈O₃) with a polar hydroxyl group. Differences include:

- Lower Molecular Weight (152.15 g/mol vs. 213.14 g/mol).

- Applications : Fragrance, topical analgesic (vs. industrial reactivity) .

Research Findings and Functional Group Impact

- Reactivity : The isocyanate group in this compound facilitates nucleophilic addition reactions, critical for synthesizing urea/urethane linkages . In contrast, methyl esters with ether or hydroxyl groups (e.g., methyl salicylate) prioritize hydrogen bonding or hydrolytic stability .

- Heterocyclic amines (e.g., in ) demonstrate DNA adduct formation, but this is less relevant to non-aromatic amine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.